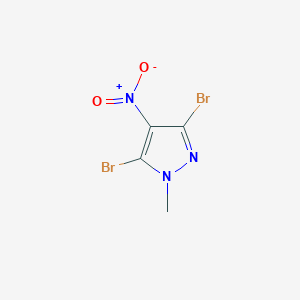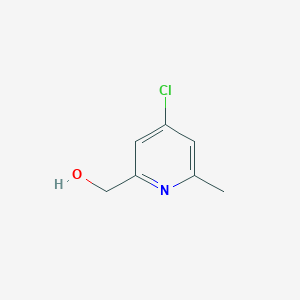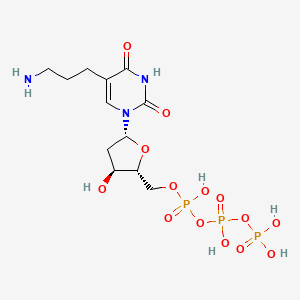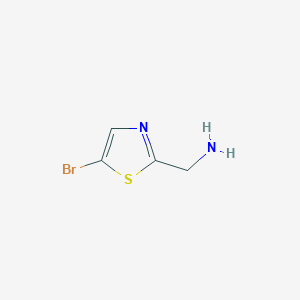
3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
Vue d'ensemble
Description
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C4H3Br2N3O2 and a molecular weight of 284.89 g/mol . This compound is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a pyrazole ring. It is typically a white to off-white solid and is used in various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the bromination of 1-methyl-4-nitro-1H-pyrazole using bromine or a brominating agent under controlled conditions. The reaction typically occurs in a solvent such as acetic acid or chloroform at a temperature range of 0-25°C .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol are commonly used.
Major Products Formed:
Substitution Reactions: Products include 3,5-diazido-1-methyl-4-nitro-1H-pyrazole and 3,5-dithiocyanato-1-methyl-4-nitro-1H-pyrazole.
Reduction Reactions: The major product is 3,5-dibromo-1-methyl-4-amino-1H-pyrazole.
Applications De Recherche Scientifique
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
3,5-Dibromo-1-methyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.
3,5-Dibromo-4-nitro-1H-pyrazole:
Uniqueness: 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of both bromine and nitro groups on the pyrazole ring, which imparts distinct reactivity and potential for diverse applications in research and industry .
Propriétés
IUPAC Name |
3,5-dibromo-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMQVDHYFOWDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628910 | |
| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155600-99-0 | |
| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)


![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)






